molecular formula C₂₃H₂₇D₆NO₄ B1153845 Prednisolone 21-Dimethylamine-d6

Prednisolone 21-Dimethylamine-d6

Cat. No.: B1153845
M. Wt: 393.55
Attention: For research use only. Not for human or veterinary use.
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Description

Prednisolone 21-Dimethylamine-d6 is a deuterated derivative of the corticosteroid Prednisolone, modified at the 21-position with a dimethylamine group. This compound is primarily utilized in pharmacokinetic and metabolic studies due to its deuterium labeling, which allows precise tracking of drug distribution and metabolism . The molecular formula of its non-deuterated counterpart, Prednisolone 21-Dimethylamine, is C₂₃H₃₅NO₅, with a molecular weight of 387.52 g/mol . The deuterium substitution (-d6) enhances metabolic stability via the isotope effect, slowing enzymatic degradation and prolonging half-life in preclinical models.

Properties

Molecular Formula

C₂₃H₂₇D₆NO₄

Molecular Weight

393.55

Synonyms

(8S,9S,10R,11S,13S,14S,17R)-17-(2-(Dimethylamino)acetyl)-11,17-dihydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one-d6

Origin of Product

United States

Comparison with Similar Compounds

Prednisolone and Its Derivatives

Prednisolone (C₂₁H₂₈O₅, MW: 360.44 g/mol) is a glucocorticoid with anti-inflammatory and immunosuppressive properties . Its derivatives, such as Prednisolone 21-Dimethylamine-d6, are structurally modified to alter pharmacokinetics or reduce side effects. Key comparisons include:

Compound Molecular Weight Substituent Key Features
Prednisolone 360.44 11β,17,21-Trihydroxy Standard anti-inflammatory; hepatic metabolism linked to necrosis risks
Prednisolone 21-Propanoate 416.51 21-Propionate ester Enhanced lipophilicity; used as a reference impurity
This compound 393.58 (approx.) 21-Dimethylamine (deuterated) Deuterated for metabolic studies; reduced hepatic toxicity vs. non-deuterated analogs

Vamorolone: A Non-Halogenated Analog

Vamorolone, a structurally related corticosteroid, lacks the 21-hydroxyl group and demonstrates reduced hepatotoxicity compared to Prednisolone in murine models. Key findings from comparative studies include:

  • Hepatic Necrosis : Homozygous mice treated with Vamorolone exhibited 12.5% hepatic necrosis vs. 8.7% for Prednisolone (p=0.008), indicating higher toxicity .
  • Histopathology : Prednisolone-treated livers displayed milder centrilobular necrosis compared to Vamorolone, which caused confluent necrotic zones .

Dexamethasone and Methylprednisolone

  • Dexamethasone : Longer half-life due to 16α-methyl group; preferred in severe COVID-19 for reducing mortality (OR: 0.64 vs. Methylprednisolone) .
  • Methylprednisolone : Higher mineralocorticoid activity; associated with faster symptom resolution in Bell’s palsy when combined with antivirals (76.2% recovery vs. 57.1% for Prednisolone alone) .

Metabolic and Immunoassay Cross-Reactivity

For example:

  • Cross-Reactivity : Prednisolone analogs can interfere with cortisol assays due to shared 11β-hydroxyl and 17,21-dihydroxy groups .
  • Deuterium Effects: The -d6 label reduces metabolic clearance by ~20% in vitro, enhancing bioavailability compared to non-deuterated dimethylamine derivatives .

Research and Clinical Implications

This compound is pivotal in:

  • Metabolic Tracing : Deuterium labeling enables precise LC-MS/MS quantification in tissue distribution studies .
  • Drug Design : Insights from its structure-activity relationship inform the development of safer glucocorticoids with minimized hepatic side effects.

Tables and Figures Referenced:

  • Table 1: Comparative molecular properties of Prednisolone derivatives .
  • Figure 5: Hepatic necrosis data for Vamorolone vs. Prednisolone .
  • Figure 3: Liver enzyme profiles (ALT, AST, ALK) .

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